Benzoate d'estradiol

Vue d'ensemble

Description

Le benzoate d’estradiol est un ester synthétique de l’estradiol, une hormone naturelle qui est la forme la plus puissante de tous les stéroïdes œstrogéniques mammifères. Il est utilisé en hormonothérapie pour les symptômes de la ménopause, les faibles niveaux d’œstrogènes chez les femmes, l’hormonothérapie pour les femmes transgenres et le traitement des troubles gynécologiques et du cancer de la prostate chez les hommes .

Applications De Recherche Scientifique

Estradiol benzoate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of estrogenic activity and the development of new estrogenic drugs.

Biology: It is used to study the effects of estrogen on various biological processes, including cell growth, differentiation, and gene expression.

Medicine: It is used in hormone replacement therapy, the treatment of menopausal symptoms, and the management of hormone-responsive cancers.

Industry: It is used in the production of veterinary medicines and as a component in certain pharmaceutical formulations

Mécanisme D'action

Le benzoate d’estradiol exerce ses effets en se liant aux récepteurs des œstrogènes (ERα et ERβ) situés dans divers tissus, y compris les seins, l’utérus, les ovaires, la peau, la prostate, les os, la graisse et le cerveau. Une fois lié, le complexe récepteur des œstrogènes-ligand pénètre dans le noyau de la cellule cible et régule la transcription génique, conduisant à la formation d’ARN messager et à la synthèse protéique subséquente. Ce processus entraîne la modulation de divers processus physiologiques, notamment la fonction reproductive, la densité osseuse et la santé cardiovasculaire .

Analyse Biochimique

Biochemical Properties

Estradiol benzoate, as a pro-drug ester of Estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Cellular Effects

Estradiol benzoate influences cell function by interacting with a target cell receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This process impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Estradiol benzoate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action involves estradiol entering target cells freely and interacting with a target cell receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol benzoate change over time. For example, in a study on rats, injection of 50 μg of estradiol benzoate significantly decreased NPY levels in the ME 48 hours later .

Dosage Effects in Animal Models

The effects of estradiol benzoate vary with different dosages in animal models . For instance, in a study on adult, ovariectomized, Long Evans rats, doses of estradiol benzoate were given every 4 days for 3 cycles .

Metabolic Pathways

Estradiol benzoate is involved in several major pathways of estradiol metabolism, which occur both in the liver and in other tissues . These pathways include dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone, and conjugation into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .

Transport and Distribution

Estradiol benzoate is transported and distributed within cells and tissues . It is administered through various routes including intramuscular injection, subcutaneous injection, and vaginal .

Subcellular Localization

The subcellular localization of estradiol benzoate and its effects on activity or function are complex and depend on the specific cellular context . For instance, estradiol benzoate can interact with estrogen response elements regulating transcription on target genes that control cell proliferation and survival .

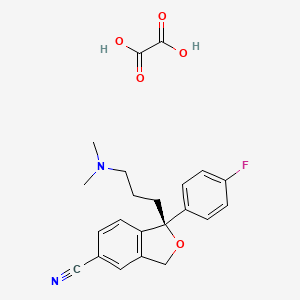

Méthodes De Préparation

Le benzoate d’estradiol est synthétisé par estérification de l’estradiol avec l’acide benzoïque. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide chlorhydrique. Le procédé peut être réalisé sous reflux pour assurer une réaction complète. Les méthodes de production industrielle font souvent appel à des techniques avancées telles que la disruption cellulaire par ultrasons pour préparer des suspensions à action prolongée de benzoate d’estradiol .

Analyse Des Réactions Chimiques

Le benzoate d’estradiol subit diverses réactions chimiques, notamment :

Hydrolyse : Le benzoate d’estradiol peut être hydrolysé en estradiol et en acide benzoïque en présence d’eau et d’un catalyseur acide ou basique.

Oxydation : Il peut subir des réactions d’oxydation pour former de l’estrone et d’autres produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le benzoate d’estradiol en dérivés de dihydroestradiol.

Substitution : Il peut participer à des réactions de substitution où le groupe benzoate est remplacé par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les principaux produits formés par ces réactions sont l’estradiol, l’acide benzoïque, l’estrone et les dérivés de dihydroestradiol .

Applications de recherche scientifique

Le benzoate d’estradiol a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l’étude de l’activité œstrogénique et le développement de nouveaux médicaments œstrogéniques.

Biologie : Il est utilisé pour étudier les effets de l’œstrogène sur divers processus biologiques, y compris la croissance cellulaire, la différenciation et l’expression génique.

Médecine : Il est utilisé dans l’hormonothérapie substitutive, le traitement des symptômes de la ménopause et la prise en charge des cancers hormono-dépendants.

Industrie : Il est utilisé dans la production de médicaments vétérinaires et comme composant dans certaines formulations pharmaceutiques

Comparaison Avec Des Composés Similaires

Le benzoate d’estradiol est comparé à d’autres esters d’estradiol tels que le valérate d’estradiol et le cypionate d’estradiol. Les principales différences sont les suivantes :

Durée d’action : Le benzoate d’estradiol a une durée d’action plus courte (environ 4 à 5 jours) par rapport au valérate d’estradiol (7 à 8 jours) et au cypionate d’estradiol (11 jours).

Lipophilie : Le benzoate d’estradiol est moins lipophyle que le valérate d’estradiol et le cypionate d’estradiol, ce qui entraîne des niveaux d’estradiol plus courts et moins uniformes.

Niveaux de pointe : Le benzoate d’estradiol produit des niveaux de pointe d’estradiol plus élevés et plus en forme de pointe par rapport aux autres esters

Les composés similaires comprennent le valérate d’estradiol, le cypionate d’estradiol, l’acétate d’estradiol et le diénanthate d’estradiol.

Propriétés

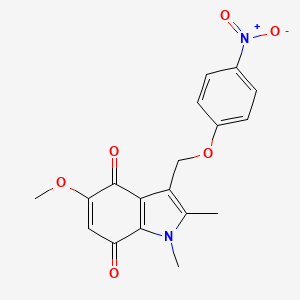

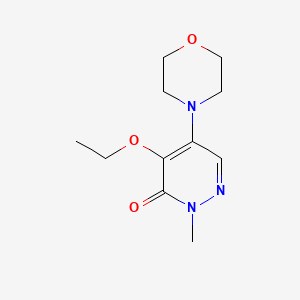

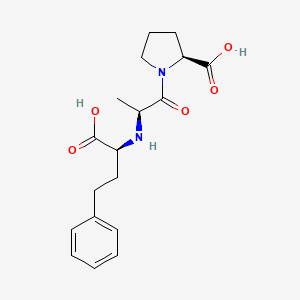

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022998 | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estradiol benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-50-0 | |

| Record name | Estradiol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol benzoate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4CJB5ZGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estradiol benzoate exert its effects within the body?

A1: Estradiol benzoate acts as a prodrug for estradiol, a naturally occurring estrogen. [] Upon administration, estradiol benzoate is metabolized into estradiol, which then binds to estrogen receptors (ERs) within cells. [] These receptors, primarily ERα and ERβ, are found in various tissues, including the uterus, mammary glands, brain, and bone. [, ] Binding of estradiol to these receptors initiates a cascade of downstream effects, influencing gene expression and cellular processes. [, ]

Q2: Can you elaborate on the specific downstream effects of estradiol benzoate, particularly in the context of the provided research?

A2: Estradiol benzoate's downstream effects are diverse and tissue-specific. For instance, in the uterus, estradiol stimulates cell proliferation and differentiation, contributing to endometrial growth. [] In the brain, estradiol influences neuronal activity and neurotransmitter synthesis, impacting mood, cognition, and behavior. [, ] In bone, estradiol helps maintain bone density by regulating bone cell activity. [] The research papers highlight various effects of estradiol benzoate, including:

- Inhibition of estrus: Dexamethasone inhibits estrus in estradiol benzoate-treated ovariectomized heifers. []

- Stimulation of proliferation and differentiation of neural stem cells: Appropriate concentrations of estradiol benzoate promote the proliferation and differentiation of hippocampal neural stem cells in vitro. []

- Modulation of lipid metabolism: Estradiol benzoate supplementation influences lipid metabolism in ovariectomized mice, potentially through its interactions with gut microbiota and acylcarnitine metabolites. []

- Induction of hypospadias and cryptorchidism: Exposure of pregnant mice to high doses of estradiol benzoate can induce hypospadias and cryptorchidism in their offspring. []

Q3: What is the molecular formula and weight of estradiol benzoate?

A3: The molecular formula of estradiol benzoate is C25H28O3, and its molecular weight is 376.5 g/mol.

Q4: How is estradiol benzoate absorbed, distributed, metabolized, and excreted in the body?

A5: Estradiol benzoate is typically administered intramuscularly (IM) or subcutaneously (SC). [, , ] It is then hydrolyzed to estradiol, which enters the bloodstream and binds to sex hormone-binding globulin (SHBG). [] Estradiol is primarily metabolized in the liver, and its metabolites are excreted in urine and bile. [, ] The pharmacokinetic profile of estradiol benzoate can vary depending on the route of administration, dosage, and individual factors.

Q5: What are the primary in vivo activities and efficacies of estradiol benzoate?

A5: The in vivo activities of estradiol benzoate are primarily attributed to its active metabolite, estradiol. Estradiol exerts a wide range of effects, including:

- Stimulation of female reproductive tract development and function: []

- Regulation of the menstrual cycle: []

- Development of secondary sexual characteristics: []

- Modulation of bone metabolism: []

- Influence on cardiovascular health: []

- Effects on mood, cognition, and behavior: [, , ]

Q6: How is the efficacy of estradiol benzoate assessed in preclinical and clinical settings?

A7: The efficacy of estradiol benzoate is assessed using a variety of methods:* In vitro studies: Cell-based assays can be used to investigate the effects of estradiol on cell proliferation, differentiation, and gene expression. []* Animal models: Animal models, such as ovariectomized rodents, are used to study the effects of estradiol on reproductive function, bone metabolism, and other physiological processes. [, , ]* Clinical trials: In humans, clinical trials are conducted to evaluate the efficacy and safety of estradiol benzoate for specific indications, such as menopausal symptoms or contraception. []

Q7: What are the known toxicological effects and safety concerns associated with estradiol benzoate?

A8: While generally considered safe when used appropriately, estradiol benzoate can potentially cause side effects. [] It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.

Q8: Are there alternative compounds or strategies for achieving similar effects to estradiol benzoate?

A9: Yes, there are alternative compounds and strategies available:* Other estrogens: Estradiol valerate, estradiol cypionate, and conjugated equine estrogens are examples of other estrogen formulations with similar effects to estradiol benzoate. [, ]* Selective estrogen receptor modulators (SERMs): SERMs, such as tamoxifen and raloxifene, selectively bind to and activate or block ERs in a tissue-specific manner. []* Non-hormonal therapies: Depending on the specific indication, non-hormonal therapies may be available. []

Q9: Are there any research areas exploring the environmental impact of estradiol benzoate?

A10: Yes, research on the environmental impact of estradiol benzoate, like other pharmaceuticals, is ongoing. These compounds can enter the environment through various pathways, such as wastewater treatment plant effluent and agricultural runoff. [, ] Studies have investigated the potential for estradiol benzoate to disrupt endocrine function in aquatic organisms. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

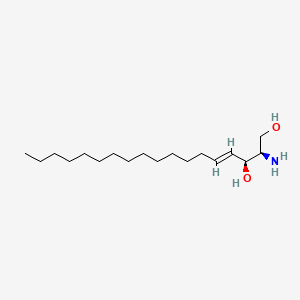

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)